5-Oxonon-8-enoic acid

Overview

Description

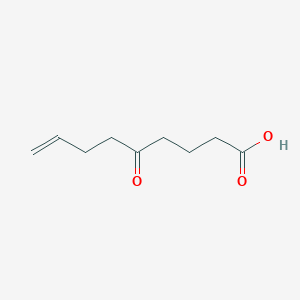

5-Oxonon-8-enoic acid is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da .

Synthesis Analysis

The synthesis of 5-Oxonon-8-enoic acid or its analogues can be achieved through various methods. One such method involves a facile one-pot reaction set up for the synthesis of novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides from three-component reactions of keto carboxylic acids, various primary amines, and isocyanides under ultrasound irradiation . This protocol offers attractive characteristics such as easy handling methodology, good-to-excellent yields, environmental friendliness, clean reaction, higher atom economy, convenient operation, and shorter reaction time .Molecular Structure Analysis

The molecular structure of 5-Oxonon-8-enoic acid is characterized by its molecular formula C9H14O3 . Further details about its structure can be obtained through advanced analytical techniques.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxonon-8-enoic acid include its molecular formula C9H14O3, average mass of 170.206 Da, and monoisotopic mass of 170.094299 Da . More specific properties like melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications

Antitumor and Antioxidant Properties : 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, a related compound, has shown potential as a potent antitumor agent and possesses antioxidant activity comparable to ascorbic acid at higher concentrations (Sirajuddin et al., 2015).

Role in Allergic Diseases : 5-Oxo-ETE, a derivative of 5-Oxonon-8-enoic acid, acts as a strong chemoattractant for eosinophils and neutrophils, potentially playing a significant role in allergic diseases like asthma. Its therapeutic development may be useful in these diseases (Powell & Rokach, 2005).

Synthesis and Pharmacological Applications : Studies have focused on synthesizing various derivatives of 5-Oxonon-8-enoic acid, such as potent OXE receptor antagonists, which show promise as therapeutic agents for diseases like asthma (Patel et al., 2014; Reddy et al., 2015).

Efficient Synthesis Methods : Research has also been conducted to develop efficient synthesis methods for 5-Oxonon-8-enoic acid and its derivatives, indicating their significance in various biochemical applications (Maraş et al., 2008; Kaga et al., 1989).

Anticancer Potential : Certain derivatives, like 5F, have been found to effectively inhibit colorectal cancer cell growth and induce apoptosis, suggesting potential as anti-cancer therapeutic agents (Ye et al., 2016).

Applications in Natural Product Synthesis : Research has also been directed towards the synthesis of natural product derivatives using 5-Oxonon-8-enoic acid, demonstrating its utility in organic chemistry (Schmidt et al., 2006).

properties

IUPAC Name |

5-oxonon-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2H,1,3-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIQZRTWKJCXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00783841 | |

| Record name | 5-Oxonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00783841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxonon-8-enoic acid | |

CAS RN |

32764-92-4 | |

| Record name | 5-Oxonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00783841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)phenyl]trifluoroboranuide](/img/structure/B8205175.png)

![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-2-[(2,2-diphenylacetyl)amino]-5-(hydrazinylmethylideneamino)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B8205204.png)

![3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrouro[3,2-g]isochromene-2,9-dione](/img/structure/B8205255.png)